N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, which is related to ketones and aldehydes by the replacement of the oxygen with the –NNH2 functional group.
Preparation Methods
The synthesis of N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,6-dichloropyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and has been shown to form stable complexes with various metal ions.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has been investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Industry: The compound is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the normal functioning of bacterial and fungal cells, leading to their death .
Comparison with Similar Compounds
N’-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N’-[(1E)-(2,6-Dichlorophenyl)methylidene]adamantane-1-carbohydrazide: This compound has a similar hydrazone structure but with different substituents, leading to different biological activities.
N’-[(1E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide: Another hydrazone compound with distinct substituents and applications.
Properties
Molecular Formula |
C13H11Cl2N3O2S |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-[(Z)-(2,6-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3/b16-8- |
InChI Key |
GYBDDWOJOWYJHQ-PXNMLYILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(N=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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